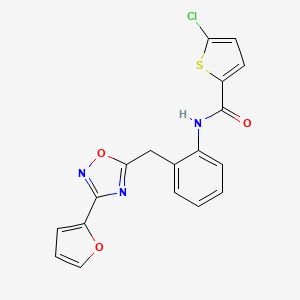
5-chloro-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide is a synthetic organic compound with a complex molecular structure. It is known for its potential applications in various scientific fields due to its unique chemical properties. The presence of diverse functional groups within its structure, such as furan, oxadiazole, and thiophene, makes it an interesting subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions
Step 1: Synthesis of the furan-2-yl precursor
Step 2: Cyclization to form the 1,2,4-oxadiazole ring
Step 3: Coupling of the oxadiazole derivative with the appropriate chlorinated phenyl thiophene carboxamide
Industrial Production Methods: The industrial production of this compound would require optimization of each synthetic step to maximize yield and minimize by-products. This often involves high-purity reagents, precise temperature control, and efficient purification techniques like crystallization or chromatography.
Types of Reactions
Oxidation: The compound can undergo oxidation reactions due to the presence of heteroatoms like sulfur and nitrogen.
Reduction: Functional groups such as the oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings, particularly on the thiophene and phenyl moieties.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination with thionyl chloride (SOCl₂).
Major Products Formed: The reactions typically yield derivatives of the original compound with modifications on the aromatic rings or the oxadiazole moiety, leading to various substituted phenyl-thiophene carboxamides.
Scientific Research Applications
The compound has broad applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and materials.
Biology: Studied for its potential as a bioactive molecule in pharmaceuticals.
Medicine: Explored for its therapeutic potential in treating diseases due to its pharmacologically active structure.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The compound's mechanism of action involves interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the application:
Pharmacological: It may inhibit or activate specific enzymes or receptors, leading to therapeutic effects.
Chemical: Acts as a precursor or reactant in chemical synthesis, facilitating the formation of desired products.
Comparison with Similar Compounds
Compared to other thiophene-based carboxamides, 5-chloro-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. Similar compounds might include:
5-chloro-N-(2-(5-furanyl)phenyl)thiophene-2-carboxamide
5-chloro-N-(2-(4-methylthienyl)phenyl)thiophene-2-carboxamide
Each of these compounds can exhibit different reactivity and biological activity, making them useful for various research and industrial applications.
Feel free to ask more about any specific section!
Properties
IUPAC Name |
5-chloro-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S/c19-15-8-7-14(26-15)18(23)20-12-5-2-1-4-11(12)10-16-21-17(22-25-16)13-6-3-9-24-13/h1-9H,10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSGZXVMQKQKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
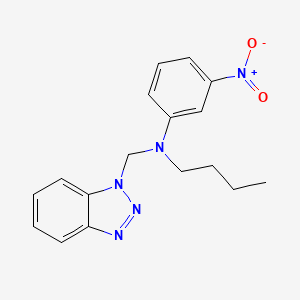

![5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide](/img/structure/B2538366.png)
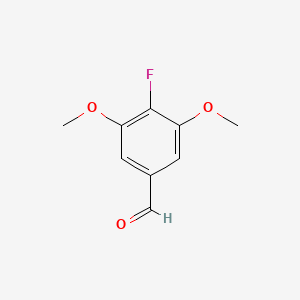
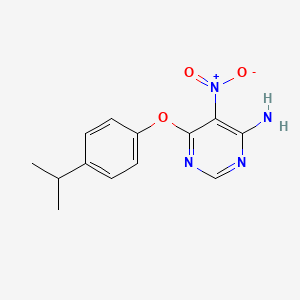

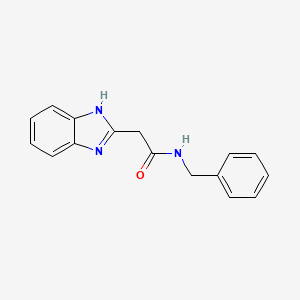

![1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B2538381.png)
![6-[3-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2538382.png)
![N-(3-methoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2538383.png)
![2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2538384.png)
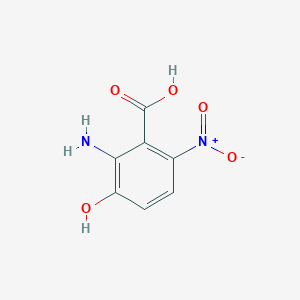
![8-(2,3-dimethoxybenzoyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2538387.png)
